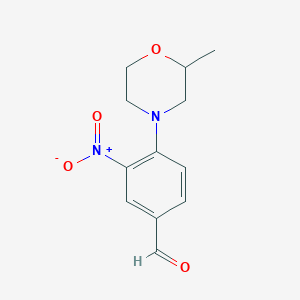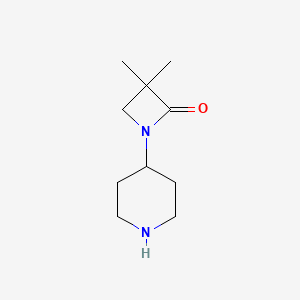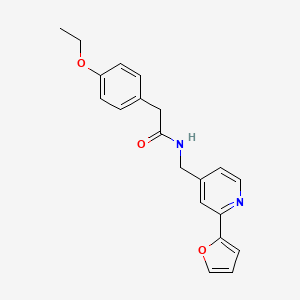
4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde, also known as MMNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMNA is a yellow crystalline powder that has a molecular weight of 259.28 g/mol. It is a versatile compound that can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Sensor Development
(E)-Methyl-N′-nitrobenzylidene-benzenesulfonohydrazide (MNBBSH) compounds, synthesized from derivatives of nitrobenzaldehyde, have been used for the detection of yttrium ion (Y3+) by an I-V system. MNBBSH was confirmed using single crystal X-ray diffraction technique and showed promise in sensing applications due to its sensitivity and selectivity towards Y3+ ions in various samples, including industrial effluent and real water sources (Hussain et al., 2017).
Chromatography and Mass Spectrometry
Nitrobenzaldehyde derivatives are essential in the monitoring of nitrofuran metabolites in aquatic products. A method using ultra-performance liquid chromatography-tandem mass spectrometry, after 2-nitrobenzaldehyde derivatization, was effective for quantifying these metabolites in fish samples (Zhang et al., 2016).
Photocatalytic Reactions
o-Nitrosobenzaldehyde, a derivative of o-nitrobenzyl alcohols, has been used in the synthesis of nitrogen heterocycles. Its photochemical generation offers a mild and efficient method for constructing 1,2-dihydro-3H-indazol-3-ones, showing promise in organic synthesis applications (Zhu et al., 2018).
Antimicrobial Activity
Compounds synthesized from reactions involving nitrobenzaldehyde, like N-(2-hydroxy-5-nitrobenzalidene)4-aminomorpholine, have been studied for their antimicrobial activities against various organisms. These compounds have shown effectiveness in inhibiting growth of bacteria and fungi, indicating potential applications in medical and environmental sciences (Yıldız et al., 2005).
Photocatalytic Oxidation
Studies have shown that home-prepared rutile TiO2 catalysts can be used for the selective photocatalytic oxidation of substituted benzyl alcohols to aldehydes. This includes the oxidation of 4-nitrobenzyl alcohol, demonstrating the potential of such catalysts in organic synthesis and environmental applications (Yurdakal et al., 2009).
Biodegradation
A strain of Pseudomonas spp. has been shown to degrade 4-nitrotoluene and its derivatives, including 4-nitrobenzaldehyde. This indicates the potential use of such bacterial strains in the bioremediation of environments contaminated with nitroaromatic compounds (Haigler & Spain, 1993).
Propiedades
IUPAC Name |
4-(2-methylmorpholin-4-yl)-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-9-7-13(4-5-18-9)11-3-2-10(8-15)6-12(11)14(16)17/h2-3,6,8-9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZADVZOFFMRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2697870.png)






![5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B2697884.png)
![(2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2697885.png)
![N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2697886.png)
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697888.png)

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2697890.png)
